molecular formula C12H19N5O2 B2573717 N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide CAS No. 3922-09-6

N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide

Cat. No.: B2573717
CAS No.: 3922-09-6
M. Wt: 265.317
InChI Key: OOGQUDJCKXZPFY-UHFFFAOYSA-N
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Description

N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide typically involves the following steps:

  • Formation of Piperazine Derivative: Piperazine is reacted with 2-hydroxyethyl chloride to form 4-(2-hydroxyethyl)piperazine.

  • Coupling with Pyrazine-2-carboxamide: The resulting piperazine derivative is then coupled with pyrazine-2-carboxamide using appropriate coupling agents such as carbodiimides or coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the piperazine ring or the pyrazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives at different positions on the piperazine or pyrazine rings.

Scientific Research Applications

N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of antitumor and anti-inflammatory agents.

  • Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperazine derivatives such as trimetazidine, ranolazine, and befuraline.

  • Uniqueness: The presence of the 2-hydroxyethyl group and the pyrazine-2-carboxamide moiety contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c18-8-7-16-3-5-17(6-4-16)10-15-12(19)11-9-13-1-2-14-11/h1-2,9,18H,3-8,10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGQUDJCKXZPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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